

# Application Notes and Protocols: Immunohistochemical Analysis of c-Met Activation by Terevalefim

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## Compound of Interest

Compound Name: Terevalefim

Cat. No.: B10759912

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## Introduction

**Terevalefim** (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor signaling pathway.<sup>[1]</sup> Activation of c-Met, a receptor tyrosine kinase, initiates a cascade of downstream signaling events crucial for cellular growth, motility, and morphogenesis. Dysregulation of the HGF/c-Met axis is implicated in various pathological conditions, making it a key therapeutic target. **Terevalefim**'s ability to mimic HGF and stimulate this pathway holds significant promise for tissue repair and regeneration.

This document provides a detailed protocol for the immunohistochemical (IHC) detection of c-Met activation in paraffin-embedded tissues following treatment with **Terevalefim**. The activation state of c-Met is most commonly assessed by detecting its phosphorylation at specific tyrosine residues, primarily Y1234 and Y1235, within the kinase domain.

## Principle of the Method

Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context of tissue architecture. This protocol utilizes a primary antibody that specifically recognizes the phosphorylated form of c-Met at tyrosines 1234 and 1235 (p-c-Met). Following binding of the

primary antibody, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is applied. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the microscopic visualization and semi-quantitative analysis of c-Met activation.

## Quantitative Data Summary

While specific quantitative data from immunohistochemistry of **Terevalefim**-treated tissues is not extensively published, preclinical studies using Western blot analysis have demonstrated a dose- and time-dependent increase in c-Met phosphorylation upon **Terevalefim** administration. The following table summarizes representative expected outcomes from such studies, which can be correlated with IHC staining intensity.

Treatment Group	Terevalefim Concentration	Time Point	Expected p-c-Met Level (Relative to Control)	Corresponding IHC Score (Hypothetical)
Vehicle Control	0 $\mu$ M	1 hour	1.0	0-1+
Terevalefim	Low Dose (e.g., 1 $\mu$ M)	1 hour	2.5	1-2+
Terevalefim	High Dose (e.g., 10 $\mu$ M)	1 hour	5.0	2-3+
Terevalefim	High Dose (e.g., 10 $\mu$ M)	6 hours	3.0	2+

## Experimental Protocols

### Materials and Reagents

- Primary Antibody: Rabbit anti-phospho-c-Met (Tyr1234/1235) polyclonal or monoclonal antibody. The optimal dilution should be determined empirically, but a starting point of 1:100 is common.[\[2\]](#)
- Secondary Antibody: Goat anti-rabbit IgG H&L (HRP) or equivalent.

- Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0.
- Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST).
- Blocking Buffer: 5% normal goat serum in TBST.
- Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
- Counterstain: Hematoxylin.
- Mounting Medium: Permanent mounting medium.
- Positive Control: Tissue known to express activated c-Met (e.g., certain tumor types or HGF-treated cells).
- Negative Control: Tissue processed without the primary antibody.
- Xylene and graded ethanol series for deparaffinization and rehydration.
- Humidified chamber.
- Microscope slides (positively charged).
- Coplin jars.
- Microwave or pressure cooker for antigen retrieval.

## Immunohistochemistry Protocol for p-c-Met (Tyr1234/1235)

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Immerse slides in two changes of 100% ethanol for 3 minutes each. d. Immerse slides in 95% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in distilled water for 5 minutes.

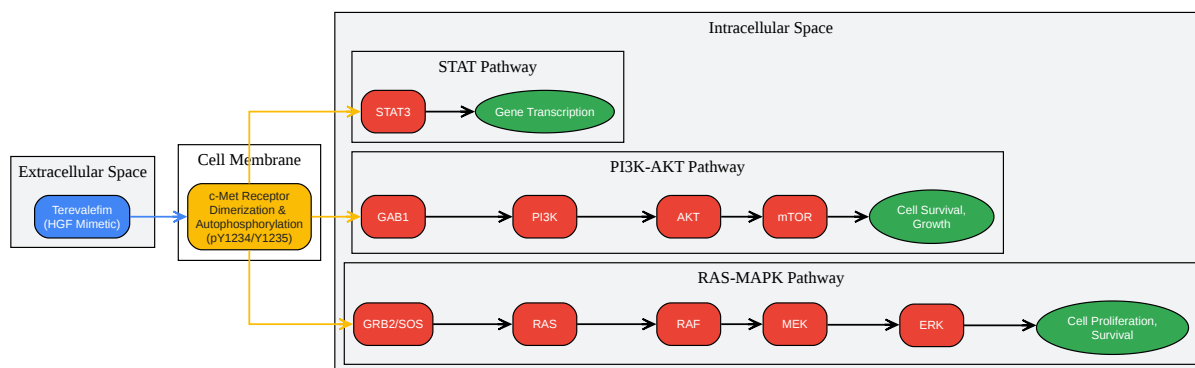
2. Antigen Retrieval: a. Immerse slides in a Coplin jar containing Sodium Citrate Buffer (pH 6.0). b. Heat the slides in a microwave oven at high power for 5 minutes, followed by low power for 15 minutes. Alternatively, use a pressure cooker for 5-10 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). d. Rinse slides in TBST three times for 5 minutes each.
3. Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. b. Rinse slides in TBST three times for 5 minutes each.
4. Blocking: a. Incubate sections with the blocking buffer (5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the anti-phospho-c-Met (Tyr1234/1235) antibody to its optimal concentration in the blocking buffer. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Rinse slides in TBST three times for 5 minutes each. b. Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
7. Detection: a. Rinse slides in TBST three times for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing the slides in distilled water.
8. Counterstaining: a. Counterstain the sections with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing agent.
9. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%, 100% twice) for 3 minutes each. b. Clear the sections in two changes of xylene for 3 minutes each. c. Mount the coverslip using a permanent mounting medium.
10. Analysis: a. Examine the slides under a light microscope. Positive staining for p-c-Met will appear as a brown precipitate, typically localized to the cytoplasm and/or cell membrane. b. The staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative measure of c-Met activation.

## Scoring of p-c-Met Staining

A common method for scoring IHC results is the H-score, which combines the staining intensity and the percentage of stained cells.

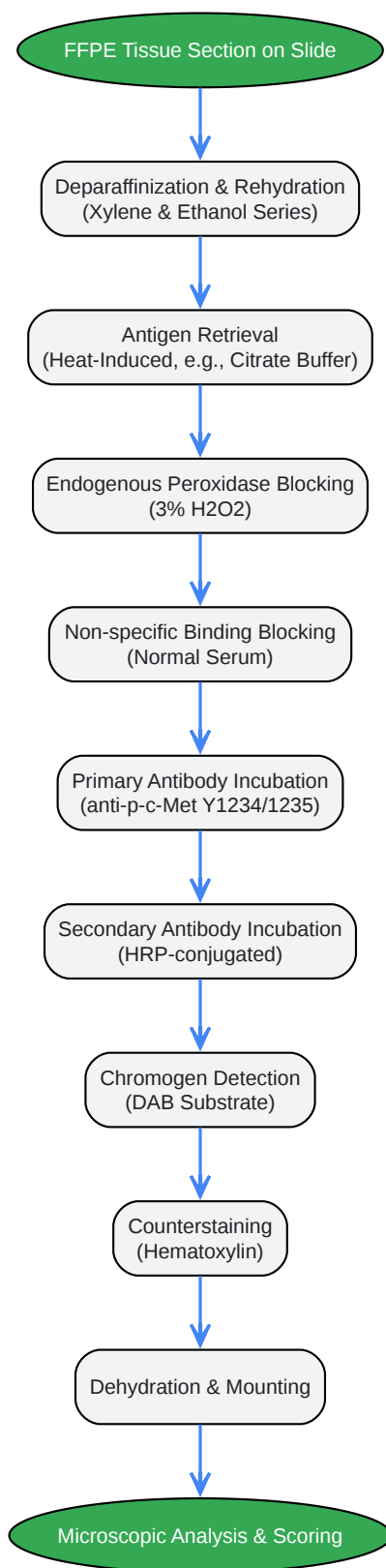
- Intensity Score (I):
  - 0 = No staining
  - 1+ = Weak staining
  - 2+ = Moderate staining
  - 3+ = Strong staining
- Percentage Score (P):
  - The percentage of positively stained cells (0-100%).
- H-Score Calculation:
  - $H\text{-Score} = (1 \times \% \text{ of } 1+ \text{ cells}) + (2 \times \% \text{ of } 2+ \text{ cells}) + (3 \times \% \text{ of } 3+ \text{ cells})$
  - The H-score ranges from 0 to 300.

## Visualizations



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Caption: c-Met signaling pathway activated by **Terevalefim**.



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Caption: Immunohistochemistry workflow for p-c-Met detection.

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## References

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